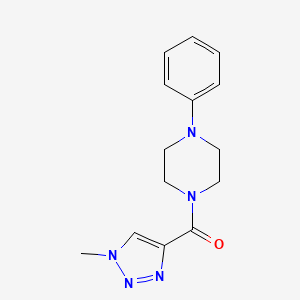![molecular formula C17H15FN4OS B2979036 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide CAS No. 338962-49-5](/img/structure/B2979036.png)
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This compound features a fluorine atom, a benzenecarboxamide group, and a triazole ring substituted with a phenyl and a methylsulfanyl group, contributing to its distinct chemical behavior and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available chemicals such as fluorobenzene, 1,2,4-triazole derivatives, and methyl sulfide.
Reaction Steps
Fluorination: : Introduction of the fluorine atom onto the benzene ring.
Triazole Formation: : Cyclization reactions to form the 1,2,4-triazole ring.
Amidation: : Coupling of the triazole moiety with benzenecarboxylic acid to form the final compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide would involve optimization of reaction conditions to ensure high yield and purity. This often includes:
Catalysis: : Use of catalysts to accelerate the reaction rates.
Controlled Conditions: : Maintaining specific temperatures and pressures to favor desired product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzenecarboxamide can be reduced to an alcohol.
Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction processes.
Substitution Reagents: : Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylsulfanyl group.
Reduction: : Conversion of the carbonyl group to an alcohol.
Substitution: : Replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide has been explored for various applications:
Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as a potential lead compound for drug development.
Mécanisme D'action
The mechanism by which 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways: : Modulating biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-N-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
4-fluoro-N-{[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
Uniqueness
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is unique due to its specific substitution pattern, which impacts its chemical reactivity and biological interactions. Its inclusion of a phenyl group attached to the triazole ring differentiates it from other compounds, potentially leading to distinct pharmacological profiles and applications.
There you have it, a detailed deep dive into this compound. What are your thoughts?
Propriétés
IUPAC Name |
4-fluoro-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-24-17-21-20-15(22(17)14-5-3-2-4-6-14)11-19-16(23)12-7-9-13(18)10-8-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQXRJLATDPWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2978953.png)


![3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2978957.png)
![3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2978958.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2978960.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2978966.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)


![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)
